Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate
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Overview
Description
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate is a chemical compound that features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate typically involves the reaction of 6-aminopyridazine with a suitable thiol and an esterifying agent. One common method is to react 6-aminopyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
Uniqueness
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both an amino group and a sulfanyl group on the pyridazine ring enhances its potential for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(6-aminopyridazin-3-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-12-7(11)4-13-6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHGAMSMRRUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736531 |
Source
|
Record name | Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920276-08-0 |
Source
|
Record name | Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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